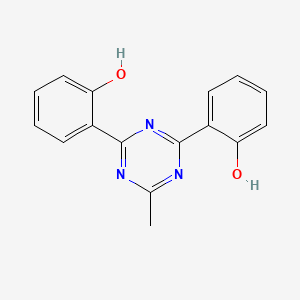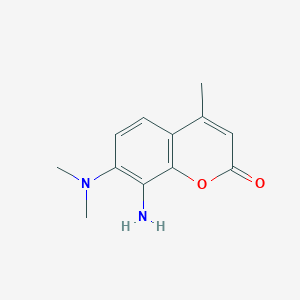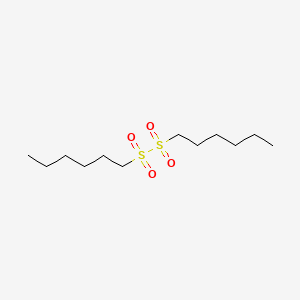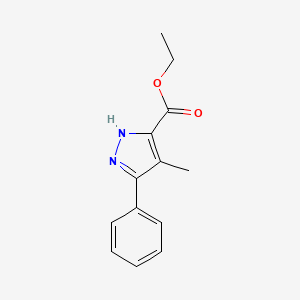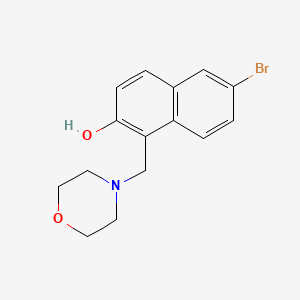
2-Naphthalenol, 6-bromo-1-(4-morpholinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenol, 6-bromo-1-(4-morpholinylmethyl)- is a brominated derivative of naphthalenol, which is a compound containing a naphthalene ring system with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 6-bromo-1-(4-morpholinylmethyl)- typically involves the bromination of 2-naphthalenol followed by the introduction of the morpholinylmethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
The introduction of the morpholinylmethyl group can be achieved through a nucleophilic substitution reaction. This involves reacting the brominated naphthalenol with morpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Naphthalenol, 6-bromo-1-(4-morpholinylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 6-bromo-1-(4-morpholinylmethyl)-2-naphthalenone.
Reduction: Formation of 2-naphthalenol, 6-hydro-1-(4-morpholinylmethyl)-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Naphthalenol, 6-bromo-1-(4-morpholinylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or dye due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-Naphthalenol, 6-bromo-1-(4-morpholinylmethyl)- depends on its specific application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to various biochemical effects. The bromine atom and morpholinylmethyl group can enhance its binding affinity and specificity towards certain molecular targets, thereby modulating their activity.
類似化合物との比較
Similar Compounds
2-Naphthalenol, 6-bromo-:
2-Naphthalenol, 1-(4-morpholinylmethyl)-: Lacks the bromine atom, which may affect its reactivity and binding properties.
6-Bromo-2-naphthol: Lacks the morpholinylmethyl group, which may limit its use in certain applications.
Uniqueness
2-Naphthalenol, 6-bromo-1-(4-morpholinylmethyl)- is unique due to the presence of both the bromine atom and the morpholinylmethyl group
特性
CAS番号 |
63221-02-3 |
|---|---|
分子式 |
C15H16BrNO2 |
分子量 |
322.20 g/mol |
IUPAC名 |
6-bromo-1-(morpholin-4-ylmethyl)naphthalen-2-ol |
InChI |
InChI=1S/C15H16BrNO2/c16-12-2-3-13-11(9-12)1-4-15(18)14(13)10-17-5-7-19-8-6-17/h1-4,9,18H,5-8,10H2 |
InChIキー |
NNWSWCYZKPSEBI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=C(C=CC3=C2C=CC(=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




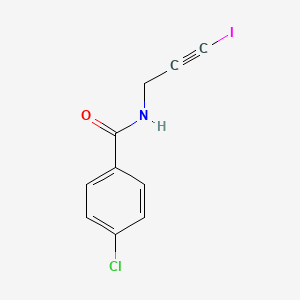
![2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane](/img/structure/B14501001.png)
![2-[(Oct-5-en-2-yl)oxy]oxane](/img/structure/B14501008.png)
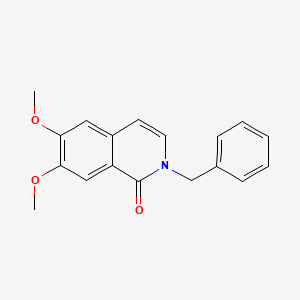
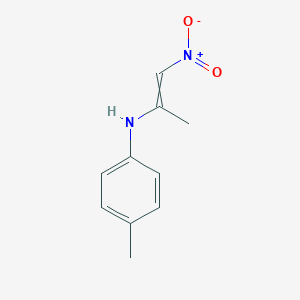
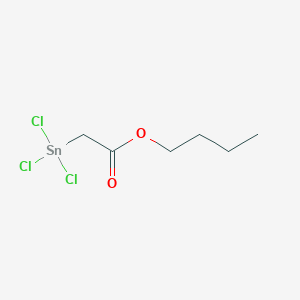

![N-[2-(1H-Imidazol-1-yl)-1-(naphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14501026.png)
